Product packaging for Methyl N-hexylcarbamate(Cat. No.:CAS No. 22139-32-8)

Methyl N-hexylcarbamate

Cat. No.: B12920102
CAS No.: 22139-32-8
M. Wt: 159.23 g/mol
InChI Key: OXNAJPQXTZANJL-UHFFFAOYSA-N
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Description

Methyl N-hexylcarbamate is a synthetic carbamate ester of interest for research and development applications. Carbamates are a versatile class of organic compounds characterized by the -N-C(=O)-O- functional group . In a laboratory setting, carbamate motifs are valuable tools in medicinal chemistry and chemical biology, often serving as key intermediates in organic synthesis . Due to their structural features, which are hybrids of amides and esters, carbamates generally exhibit favorable chemical and proteolytic stability, making them suitable for various experimental applications . Researchers utilize carbamate compounds in areas such as the design of enzyme inhibitors and as synthetic building blocks. Carbamate groups are also widely recognized as effective protecting groups for amines in multi-step synthetic routes, helping to improve reaction yields and selectivity . This compound is supplied as a research-use-only chemical. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B12920102 Methyl N-hexylcarbamate CAS No. 22139-32-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22139-32-8

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl N-hexylcarbamate

InChI

InChI=1S/C8H17NO2/c1-3-4-5-6-7-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10)

InChI Key

OXNAJPQXTZANJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl N Hexylcarbamate

Phosgene-Free Synthetic Routes and Their Mechanistic Investigations

Phosgene-free pathways are central to the contemporary synthesis of Methyl N-hexylcarbamate. These methods not only enhance the safety profile of the manufacturing process but also align with the principles of green chemistry by utilizing less toxic reagents and, in some cases, waste products like carbon dioxide. The primary approaches involve the reaction of hexylamine (B90201) with a carbonyl source, such as dimethyl carbonate, or the direct fixation of CO₂.

Aminolysis of Organic Carbonates (e.g., Dimethyl Carbonate)

The reaction between an amine and an organic carbonate, known as aminolysis, is a prominent phosgene-free route to carbamates. For the synthesis of this compound, this involves the reaction of n-hexylamine with dimethyl carbonate (DMC). The general reaction is:

RNH₂ + R'O(CO)OR' → RNH(CO)OR' + R'OH

In this specific case, n-hexylamine (R = C₆H₁₃) reacts with dimethyl carbonate (R' = CH₃) to yield this compound and methanol (B129727). The mechanism proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the carbonate. The reactivity is influenced by the leaving group's ability, with the methoxide (B1231860) ion being displaced in this process. This reaction can be performed with or without a catalyst.

Various catalytic systems have been developed to improve the efficiency, yield, and selectivity of the aminolysis of dimethyl carbonate with n-hexylamine. These catalysts facilitate the reaction under milder conditions and can significantly enhance the reaction rate.

One effective approach utilizes solid catalysts in a flow system. An iron-chrome catalyst, TZC-3/1, has been shown to be particularly active for the carbamoylation of n-hexylamine with DMC. acs.org When the reaction is conducted at 150°C in a flow system, this catalyst can achieve a high yield and selectivity for this compound. acs.org

Ionic liquids have also emerged as effective dual-purpose solvent-catalysts for this transformation. For instance, 1-butyl-3-methylimidazolium chloride (BMImCl) mediates the clean carbonylation of n-hexylamine with dimethyl carbonate at 170°C, resulting in excellent selectivity. researchgate.net The use of ionic liquids can also simplify product recovery, as the desired carbamate (B1207046) often precipitates from the reaction mixture. researchgate.net

Catalyst SystemAmineCarbonyl SourceTemperature (°C)Yield (%)Selectivity (%)Reference
TZC-3/1 (Iron-Chrome)n-HexylamineDimethyl Carbonate150~70>80 acs.org
BMImCl (Ionic Liquid)n-HexylamineDimethyl Carbonate170High>99 researchgate.net

While catalytic systems offer significant advantages, the synthesis of this compound from n-hexylamine and dimethyl carbonate can also proceed without a catalyst, albeit under more demanding conditions. This non-catalytic approach relies on elevated temperature and pressure to drive the reaction to completion.

In a batch reactor, heating n-hexylamine with dimethyl carbonate at 150°C under a pressure of 9.0 MPa for 24 hours can lead to a high conversion of the amine and a good yield of the desired carbamate. acs.org This demonstrates the feasibility of the synthesis without a catalyst, although the energy input required is considerably higher compared to catalyzed processes. acs.org

ReactantsTemperature (°C)Pressure (MPa)Time (h)Amine Conversion (%)Product Yield (%)Reference
n-Hexylamine, Dimethyl Carbonate1509.0249077 acs.org

Carbon Dioxide Fixation Approaches

The utilization of carbon dioxide as a C1 building block is a highly attractive green chemistry approach for synthesizing carbamates. This method converts a greenhouse gas into a valuable chemical product, offering a sustainable alternative to traditional methods. The synthesis of this compound via CO₂ fixation typically involves a three-component reaction between n-hexylamine, carbon dioxide, and a methylating agent.

A common strategy for CO₂ fixation involves the reaction of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgacs.org For this compound, this would involve n-hexylamine, CO₂, and a methyl halide (e.g., methyl iodide). The reaction is typically promoted by a base. The proposed mechanism involves the initial reaction between the amine and CO₂ to form a carbamate anion. oup.com This anion then acts as a nucleophile, attacking the methyl halide in an Sₙ2 displacement reaction to form the final carbamate ester. oup.com

Systems utilizing cesium carbonate (Cs₂CO₃) as the base and tetrabutylammonium (B224687) iodide (TBAI) as an additive have proven effective for this three-component coupling under mild conditions. organic-chemistry.orgacs.org This method avoids the direct N-alkylation of the amine, which can be a competing side reaction. organic-chemistry.org

Reaction Scheme: C₆H₁₃NH₂ + CO₂ + CH₃-X + Base → C₆H₁₃NH(CO)OCH₃ + Base·HX

Supercritical carbon dioxide (scCO₂) can serve as both a reactant and an environmentally benign reaction medium. In the context of the reaction between primary aliphatic amines and dimethyl carbonate, scCO₂ plays a multifaceted role. core.ac.uk The pressure of CO₂ significantly influences both the reaction conversion and the selectivity towards the desired methyl carbamate. core.ac.uk

Alternative Green Synthesis Routes

In the pursuit of more sustainable chemical manufacturing, several green synthesis routes for carbamates, including this compound, have been developed. These methods focus on the use of less toxic reagents, milder reaction conditions, and improved atom economy.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. For the synthesis of N-alkyl carbamates, a three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide is a prominent green strategy. This method avoids the use of toxic phosgene (B1210022) or its derivatives.

In a typical procedure applicable to this compound, N-hexylamine, carbon dioxide, and a methylating agent such as methyl iodide are reacted in the presence of a suitable base. The reaction proceeds through the in situ formation of a carbamate salt from the amine and CO2, which is then alkylated by the methylating agent. The choice of base and solvent is crucial for the success of this reaction, with cesium carbonate and tetrabutylammonium

Optimization of Reaction Conditions and Process Parameters

The synthesis of this compound, like many chemical transformations, is highly dependent on the specific reaction conditions employed. Optimization of parameters such as temperature, pressure, stoichiometry, and the choice of solvent is crucial for maximizing yield and purity while minimizing reaction times and the formation of byproducts. This section delves into the scientific findings surrounding the optimization of these critical process parameters in carbamate formation.

Influence of Temperature, Pressure, and Stoichiometry

The interplay of temperature, pressure, and the molar ratio of reactants (stoichiometry) is a determining factor in the efficiency and selectivity of this compound synthesis. Research into the synthesis of analogous N-alkyl carbamates provides a framework for understanding the impact of these variables.

Temperature: Reaction temperature significantly affects the rate of carbamate formation. Generally, higher temperatures increase reaction kinetics. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of unwanted byproducts. For instance, in the synthesis of certain carbamates from carbon dioxide and amines, an optimal temperature of 70°C was identified to achieve good conversion with minimal byproduct formation. nih.gov Conversely, elevated temperatures above this optimum, such as 80°C, were found to favor the formation of N-alkylated byproducts. nih.gov Some traditional methods for carbamate synthesis have been noted to require harsh conditions, including elevated temperatures, which can be a limitation. usf.edu In the synthesis of N-methylcarbamate methyl ester, a broad temperature range of 80-200°C has been explored, indicating that the optimal temperature can be highly dependent on the specific reactants and catalyst system used.

Pressure: The influence of pressure is particularly relevant in syntheses involving gaseous reactants like carbon dioxide. In the continuous synthesis of carbamates from CO2, an optimal pressure of 3 bar was found to be effective. nih.gov Increasing the pressure beyond this point, to 5 or 7 bar, resulted in an increased formation of byproducts. nih.gov For other carbamate syntheses, the pressure can range from 0.1 MPa to 5.0 MPa, again highlighting the process-specific nature of this parameter.

Stoichiometry: The molar ratio of the reactants is a critical parameter to control in order to ensure the complete conversion of the limiting reagent and to minimize side reactions. A study on the continuous synthesis of carbamates investigated the influence of the amount of alkyl halide and a non-nucleophilic base, finding that an excess of 2.0 equivalents of the base yielded the best conversion. nih.gov In another example, a sizable volumetric excess of carbon dioxide was found to accelerate the formation of the desired carbamate over the N-alkylated byproduct. nih.gov

The following interactive table summarizes reaction conditions reported for the synthesis of various carbamates, illustrating the range of parameters that can be employed.

Carbamate ProductReactantsTemperature (°C)Pressure (bar)Stoichiometry (Reactant Ratios)Catalyst/BaseReference
Generic N-Alkyl CarbamateAniline, Butyl bromide, CO2703Aniline:DBU:Butyl bromide = 1:2:2DBU nih.gov
N-methylcarbamate methyl ester1,3-dimethylurea, Dimethyl carbonate80-2001-50Dimethyl carbonate:1,3-dimethylurea = 15:1 to 1:1Tin-based catalyst

Note: The data in this table is derived from studies on various carbamate syntheses and serves to illustrate the general principles of reaction condition optimization.

Solvent Effects in Carbamate Formation

The choice of solvent plays a multifaceted role in the synthesis of carbamates, influencing reactant solubility, reaction kinetics, and even the nature of the product formed. The polarity, proticity, and coordinating ability of the solvent can all impact the reaction pathway.

Research has shown that the solvent can dictate the equilibrium between the formation of a carbamic acid and an ammonium (B1175870) carbamate from an amine and carbon dioxide. researchgate.net Protophilic, highly dipolar, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and pyridine (B92270) have been found to favor the complete conversion of amines to the corresponding carbamic acids. researchgate.net In contrast, apolar aprotic solvents like benzene (B151609) or chloroform, and dipolar amphiprotic solvents such as methanol, tend to yield ammonium carbamates. researchgate.net The dielectric constant of the solvent has been identified as a critical parameter in this regard. researchgate.net

In the context of synthesizing carbamates via the reaction of amines, carbon dioxide, and alkyl halides, DMF has been reported as the solvent of choice. nih.gov The use of supercritical carbon dioxide as both a reactant and a solvent has also been explored in the presence of quaternary onium salts, with tetrabutylammonium bromide showing a positive influence on the reaction yield. nih.gov

The nature of the solvent can also influence the prevalence of side reactions. For example, the polar and aprotic nature of acetonitrile (B52724) can favor the SN2 substitution of the halide, which may lead to the formation of undesired N-alkylated byproducts. nih.gov

The following interactive table provides an overview of the effects of different solvents on carbamate synthesis.

SolventSolvent TypeEffect on Carbamate SynthesisReference
Dimethyl sulfoxide (DMSO)Protophilic, Dipolar, AproticFavors formation of carbamic acid researchgate.net
N,N-Dimethylformamide (DMF)Protophilic, Dipolar, AproticSolvent of choice for some carbamate syntheses; Favors carbamic acid formation researchgate.netnih.gov
PyridineProtophilic, Dipolar, AproticPromotes complete conversion to carbamic acid researchgate.net
BenzeneApolar, AproticLeads to the formation of ammonium carbamate researchgate.net
ChloroformApolar, AproticResults in the formation of ammonium carbamate researchgate.net
MethanolDipolar, AmphiproticTends to form ammonium carbamate researchgate.net
AcetonitrilePolar, AproticCan favor SN2 substitution, potentially leading to N-alkylation byproducts nih.gov
Supercritical Carbon Dioxide-Can act as both reactant and solvent nih.gov

Mechanistic and Kinetic Investigations of Methyl N Hexylcarbamate Formation and Transformation

Elucidation of Reaction Pathways and Transition States

The formation of carbamates, including methyl N-hexylcarbamate, can proceed through various synthetic routes, such as the reaction of amines with carbon dioxide, chloroformates, or carbonates. wikipedia.orgoup.com The specific pathway and its associated transition states are highly dependent on the reactants, catalysts, and reaction conditions employed. mdpi.com Understanding these pathways is crucial for optimizing reaction efficiency and product selectivity.

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed mechanistic pathways and identifying transition states. nih.gov Methods like Density Functional Theory (DFT) are used to model the step-by-step formation of carbamates and calculate the energy changes involved. mdpi.com

For instance, a computational study on the palladium-catalyzed synthesis of a related carbamate (B1207046), (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, confirmed that the direct reaction between the parent amine ((R)-(-)-2-phenylglycinol) and methyl chloroformate is not spontaneous and requires a catalyst. mdpi.com The study proposed a multi-step pathway involving:

Dissociation of the catalyst's ligands.

Formation of reaction intermediates.

Key transformation steps such as dehydrogenation and chlorine elimination. mdpi.com

The reaction pathway for carbamate synthesis often involves the formation of transient intermediates. The identification and characterization of these species are vital for confirming a proposed reaction mechanism. researchgate.net Computational modeling can predict the structure of stable intermediates, which correspond to energy minima on the reaction pathway. mdpi.com In the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, vibrational frequency calculations confirmed that a proposed 4-phenyl-oxazolidine intermediate was a stable energy minimum. mdpi.com

Experimentally, intermediates and by-products can be isolated from the reaction mixture and identified using analytical techniques. researchgate.net In a study on the synthesis of a diphenylcarbamate, intermediates and N-methylated by-products were successfully isolated and characterized. researchgate.net The formation of these compounds provided critical insights into the reaction mechanism and helped to refine reaction conditions to improve the yield of the desired product. researchgate.net Carbamate formation itself can be a critical intermediate step in biological processes, such as in the active site of the RuBisCO enzyme, where a lysine (B10760008) side chain reacts with carbon dioxide to form a carbamate that can then bind a required Mg2+ ion. wikipedia.org

Reaction Kinetics and Rate Constant Determination

The study of reaction kinetics quantifies the rate at which a reaction proceeds and how it is influenced by factors such as concentration, temperature, and catalysts. For the formation of carbamates from amines and carbon dioxide, the rate law is generally found to be: rate = k_amine(R2NH)(CO2) + k'_amine(R2NH)(OH-)(CO2) researchgate.net

This equation describes two parallel pathways: an uncatalyzed reaction (the first term) and a hydroxide-catalyzed pathway (the second term). researchgate.net The rate-limiting step can vary; for weakly basic amines, it is typically the formation of the carbon-nitrogen bond, whereas for more basic amines, proton transfer may become rate-limiting. researchgate.net

Catalysts play a pivotal role in accelerating the rate of carbamate synthesis. A wide range of both homogeneous and heterogeneous catalysts have been shown to be effective.

In the electro-organic synthesis of N-hexyl carbamate from hexylamine (B90201), methanol (B129727), and carbon monoxide, a gold (Au) anode was found to be an effective catalyst. oup.com The choice of electrolyte significantly influenced the reaction rate, with LiBr showing a higher formation rate for N-hexyl carbamate compared to other bromide salts. oup.com

ElectrolyteN-hexyl carbamate Formation Rate (µmol h⁻¹)DMC Formation Rate (µmol h⁻¹)Total Current Efficiency (%)
LiBr 12.10.965
Pr₄NBr 7.28.893
Bu₄NBr 4.812.083

This table is based on data from the electro-organic synthesis of N-hexyl carbamate over an Au anode. oup.com

For the synthesis of related aliphatic dicarbamates, heterogeneous catalysts like MCM-41 have proven effective. nih.gov The catalytic activity is influenced by the number of surface silanol (B1196071) groups, which act as weak acid sites. nih.gov The catalyst dosage has a direct impact on the product yield, with an optimal amount leading to the highest conversion before potential side reactions or product degradation occurs. nih.gov

Catalyst Dosage (wt % based on HDA)HDC Yield (%)
1 21.6
5 82.6
10 90.1
15 86.2

This table shows the effect of MCM-41 catalyst dosage on the yield of dimethyl hexane-1,6-dicarbamate (HDC). nih.gov

Other effective catalysts for carbamate synthesis include palladium compounds (e.g., PdCl₂), nickel systems (e.g., Ni-phenanthroline), lead oxides, and various metal salts like FeCl₃ and Y(NO₃)₃·6H₂O. nih.govacs.org

Activation parameters provide quantitative insight into the energy requirements and molecular ordering of the transition state. For the reaction of amines with carbon dioxide, rate constants often follow a Brønsted relationship, which correlates the reaction rate constant with the pKa of the amine nucleophile. researchgate.net The relationship is given by the equation: log k_amine = m*pK + Y. researchgate.net

This correlation indicates that the basicity of the amine is a key factor in determining the reaction rate. researchgate.net The slope 'm' (the Brønsted coefficient) reflects the sensitivity of the reaction to the amine's basicity and provides information about the character of the transition state. researchgate.net

Amine ClassBrønsted Coefficient (m)Intercept (Y)
Primary and Secondary Amines 0.43-1.50
Hydrazine and Hydroxylamine Derivatives 0.48-0.20

This table presents Brønsted parameters for the uncatalyzed reaction of amines with carbon dioxide at 10°C. researchgate.net

A Brønsted coefficient between 0 and 1 suggests that the proton is partially transferred in the transition state. Rates for carbamates formed from very basic amines become virtually independent of basicity, suggesting a change in the rate-limiting step from C-N bond formation to proton transfer. researchgate.net

Catalytic Mechanism Studies in Carbamate Synthesis

The mechanism by which a catalyst accelerates carbamate formation varies with the type of catalyst used.

Solid Acid Catalysts : For catalysts like MCM-41, the catalytic activity in the synthesis of dicarbamates is attributed to the presence of weak acid sites, likely originating from silanol groups on the catalyst surface. nih.gov These sites can activate the reactants, facilitating the nucleophilic attack of the amine.

Palladium-Based Catalysts : In Pd-catalyzed reactions, the mechanism often involves the palladium center stabilizing key reaction intermediates. mdpi.com The catalytic cycle can include ligand dissociation to create an open coordination site, followed by transformations such as dehydrogenation of the amine, which enhances its reactivity. mdpi.com

Metal Oxide Catalysts : In the synthesis of methyl N-phenyl carbamate using Ce-based complex oxides, the catalytic performance is linked to the presence of Ce³⁺ ions, oxygen vacancies, and weak Lewis acid sites. figshare.com These features are believed to facilitate the aminolysis of dimethyl carbonate by activating the reactants. figshare.com

Base-Catalyzed Mechanisms : In some syntheses, a base catalyst is used. For example, a three-component coupling of a primary amine, CO₂, and an alkyl halide can be performed in the presence of cesium carbonate. nih.gov The base is thought to facilitate the formation of a carbamic acid intermediate from the amine and CO₂, which is then alkylated to yield the final carbamate product. nih.gov

Homogeneous Catalysis Mechanisms

Homogeneous catalysis for the formation of this compound often involves soluble catalysts that can effectively mediate the reaction between n-hexylamine and dimethyl carbonate in the liquid phase. Acid-functionalized ionic liquids have emerged as promising catalysts in this context. ionike.com

The reaction mechanism in the presence of a homogeneous catalyst is generally understood to proceed via a nucleophilic attack of the amine on the dimethyl carbonate molecule. Two competing mechanisms are at play: the BAc2 (base-catalyzed acyl cleavage) mechanism and the BAl2 (base-catalyzed alkyl cleavage) mechanism. unlp.edu.arrsc.org

BAc2 Mechanism (Carbamate Formation): The amine attacks the carbonyl carbon of DMC. This pathway leads to the formation of this compound and methanol. This is the desired pathway for the synthesis of the target compound.

BAl2 Mechanism (Methylation): The amine attacks one of the methyl carbons of DMC. This pathway results in the formation of N-methylhexylamine and, subsequently, N,N-dimethylhexylamine, with the release of methanol and carbon dioxide. unive.it

Studies using ionic liquids as both solvent and catalyst have demonstrated high selectivity for carbamate formation from primary aliphatic amines like n-hexylamine and DMC. ionike.com For instance, in the presence of 1-butyl-3-methylimidazolium chloride ([BMIm]Cl), n-hexylamine reacts with DMC at 170°C to produce this compound with over 99% selectivity. ionike.com The high selectivity suggests that the ionic liquid medium favors the BAc2 pathway.

Acid-functionalized ionic liquids have also been shown to be effective. For example, a –SO3H-functionalized ionic liquid efficiently catalyzed the reaction of 1,6-hexanediamine (B7767898) with DMC, achieving nearly 100% conversion and 95% selectivity to the corresponding dicarbamate. ionike.com This high efficiency is attributed to the acidic sites of the catalyst promoting the desired carbonylation reaction. While this is for a diamine, the reactivity of the primary amine groups is analogous to that of hexylamine.

The table below summarizes representative results for the homogeneous catalyzed synthesis of carbamates from aliphatic amines and dimethyl carbonate.

CatalystAmine SubstrateTemperature (°C)Conversion (%)Selectivity to Carbamate (%)Reference
[BMIm]Cln-Hexylamine170High>99 ionike.com
MIm(CH₂)₄SO₃HTfO1,6-Hexanediamine80~10095 ionike.com

Heterogeneous Catalysis Mechanisms

Heterogeneous catalysts offer advantages in terms of separation and reusability for the synthesis of this compound. Various solid catalysts have been investigated, with their surface properties dictating the reaction pathway and selectivity.

A notable example is the use of an iron-chrome catalyst (TZC-3/1) in a flow system for the reaction of n-hexylamine with dimethyl carbonate. researchgate.net At 150°C, this system yielded approximately 70% of this compound with 80% selectivity. scispace.com The solid catalyst provides active sites for the adsorption and activation of the reactants, steering the reaction towards carbamate formation.

Zeolites, such as NaY faujasite, have also been studied for the reaction of primary aliphatic amines with DMC. unive.it The mechanism on these surfaces is sensitive to the reaction conditions. The presence of CO₂, a potential byproduct of the BAl2 pathway, can competitively lead to carbamate formation. However, by carefully removing CO₂ from the reaction mixture, the formation of carbamates is hindered, and N-methylation via the BAl2 mechanism becomes the exclusive pathway. unive.it This indicates that the catalyst surface can mediate both pathways, and the product distribution can be controlled by manipulating the reaction environment.

In the presence of γ-Al₂O₃, aliphatic amines react with DMC to form carbamates in good to excellent yields (80–95%). unive.it This suggests that the surface of γ-Al₂O₃ preferentially promotes the BAc2 attack of the amine on the carbonyl group of DMC. unive.it

The following table presents data on the heterogeneous catalyzed synthesis of this compound.

CatalystAmine SubstrateTemperature (°C)Yield of Carbamate (%)Selectivity to Carbamate (%)Reference
TZC-3/1 (Iron-Chrome)n-Hexylamine150~7080 researchgate.netscispace.com
γ-Al₂O₃Benzylamine*9024 (after 4h)High unive.it

*Benzylamine is used as a representative primary aliphatic amine in this study.

Role of Bifunctional Catalysts

Bifunctional catalysts, which possess two distinct types of active sites, can offer enhanced activity and selectivity by activating both reactants simultaneously. In the context of this compound formation, a bifunctional catalyst would ideally have sites to activate the n-hexylamine and separate sites to activate the dimethyl carbonate.

For instance, a bifunctional catalyst could feature a basic site (e.g., a tertiary amine) to deprotonate the n-hexylamine, increasing its nucleophilicity. Concurrently, an acidic site (e.g., a Lewis acid or a hydrogen-bond donor like thiourea) could coordinate with the carbonyl oxygen of dimethyl carbonate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. researchgate.net This dual activation would facilitate the desired BAc2 pathway for carbamate formation while potentially suppressing the competing BAl2 methylation pathway.

While specific studies detailing the use of bifunctional catalysts for the synthesis of this compound are not abundant in the literature, the principle has been applied to related carbonylation reactions. nih.gov The synergistic action of the two functionalities on a single catalytic entity can lead to a more organized transition state, lowering the activation energy for the desired reaction and enhancing selectivity. A proposed general mechanism for a bifunctional catalyst in this reaction would involve the catalyst first interacting with both the amine and DMC, bringing them into close proximity and activating them for the subsequent nucleophilic attack that leads to the formation of the carbamate.

Advanced Spectroscopic and Chromatographic Analysis in Methyl N Hexylcarbamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of Methyl N-hexylcarbamate. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods used to confirm the fundamental structure of this compound. researchgate.netresearchgate.net The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group attached to the oxygen, the N-H proton, and the various methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group of the hexyl chain. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (e.g., triplets, sextets) arise from spin-spin coupling with neighboring protons, confirming the connectivity of the alkyl chain.

The ¹³C NMR spectrum complements the proton data, showing separate resonances for the carbonyl carbon of the carbamate (B1207046) group, the methoxy (B1213986) carbon, and each of the six carbon atoms in the hexyl chain. The chemical shifts of these carbons are indicative of their electronic environment. While specific experimental data is not widely published, representative chemical shifts can be predicted based on the analysis of similar N-alkyl carbamates.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Assignment¹H Chemical Shift (ppm, predicted)¹H Multiplicity (predicted)¹³C Chemical Shift (ppm, predicted)
CH₃ (hexyl)~0.9Triplet (t)~14.0
CH₂ (hexyl, position 5)~1.3Multiplet (m)~22.5
CH₂ (hexyl, position 4)~1.3Multiplet (m)~26.5
CH₂ (hexyl, position 3)~1.3Multiplet (m)~31.5
CH₂ (hexyl, position 2)~1.5Quintet (p)~30.0
N-CH₂ (hexyl, position 1)~3.1Quartet (q)~41.0
O-CH₃~3.6Singlet (s)~52.0
N-H~4.8Triplet (t, broad)-
C=O--~157.0

To gain deeper insights into the three-dimensional structure and conformation of this compound, two-dimensional (2D) NMR techniques are employed. arxiv.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate proton signals with the carbon atoms to which they are directly attached. nih.gov This is a powerful tool for confirming the assignments made in the 1D ¹H and ¹³C spectra. nih.gov For this compound, an HSQC spectrum would display cross-peaks connecting the signal of each proton (on the vertical axis) to the signal of its corresponding carbon atom (on the horizontal axis), definitively linking the proton and carbon frameworks of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which atoms are close to each other in space, even if they are not directly connected by chemical bonds. arxiv.org This is crucial for determining the molecule's preferred conformation. researchgate.net In the case of this compound, NOESY can reveal spatial relationships between the protons of the hexyl chain and the N-H proton, as well as between the methoxy protons and the rest of the molecule. The intensity of the NOESY cross-peaks is related to the distance between the protons, allowing for a detailed conformational analysis of the flexible hexyl chain.

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry is a vital analytical technique used to determine the molecular weight of this compound, confirm its elemental composition, and assess its purity.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. researchgate.net This accuracy allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound (C₈H₁₇NO₂), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. This is a critical step in confirming the identity of a synthesized compound. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound.
Molecular FormulaIon TypeCalculated Exact Mass
C₈H₁₇NO₂[M+H]⁺160.1332
C₈H₁₇NO₂[M+Na]⁺182.1151
C₈H₁₇NO₂[M+K]⁺198.0891

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. It is widely used for the analysis of volatile and semi-volatile compounds. While many carbamates are thermally labile, GC-MS can be a suitable method for the analysis of this compound, often with specialized injection techniques to minimize thermal degradation. scispec.co.thtaylorfrancis.com

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the column's stationary phase. As each component, such as this compound, elutes from the column, it enters the mass spectrometer. The molecules are then ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be used for identification by comparing it to spectral libraries. Key fragmentation pathways for this compound would include cleavage of the hexyl chain and rearrangements involving the carbamate group.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound.
m/z (mass-to-charge ratio)Predicted Fragment Structure/Loss
159[M]⁺ (Molecular Ion)
102[M - C₄H₉]⁺ (Loss of butyl radical via α-cleavage)
100[CH₂=NHC(=O)OCH₃]⁺ (McLafferty rearrangement)
88[HN=CHC(=O)OCH₃]⁺
59[C(=O)OCH₃]⁺ (Methoxycarbonyl cation)

Chromatographic Methods for Separation and Quantification

Chromatographic methods are essential for isolating this compound from reaction mixtures or environmental samples and for its accurate quantification. justia.com High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of N-methylcarbamates. taylorfrancis.comepa.gov

Due to the polarity and potential thermal instability of many carbamates, reversed-phase HPLC is the method of choice. A C18 column is typically used, with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

For the sensitive detection of N-methylcarbamates, a post-column derivatization technique is frequently employed, as outlined in EPA Methods 531.1 and 8318. epa.govepa.gov After the carbamates are separated on the HPLC column, they are hydrolyzed in-line with a strong base (e.g., sodium hydroxide) at an elevated temperature. This hydrolysis cleaves the carbamate bond, releasing methylamine (B109427). The methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity for quantification at trace levels. thermofisher.com

Table 4: Typical HPLC Conditions for N-Methylcarbamate Analysis.
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile PhaseGradient elution with Acetonitrile and Water
Flow Rate~1.0 mL/min
Post-Column Reagents1) Sodium Hydroxide (hydrolysis) 2) OPA/2-Mercaptoethanol (derivatization)
DetectionFluorescence Detector (e.g., Ex: 330 nm, Em: 465 nm)

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for the separation of chiral compounds derived from it. humanjournals.com The versatility of HPLC allows for its application in both normal and reversed-phase modes, catering to a wide range of analyte polarities. nih.gov

For purity analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This setup allows for the efficient separation of this compound from nonpolar impurities and starting materials. The choice of column, mobile phase composition (e.g., mixtures of water with acetonitrile or methanol), and detector (typically UV-Vis) are optimized to achieve the best separation and sensitivity. researchgate.net

In the realm of chiral separations, HPLC with chiral stationary phases (CSPs) is the predominant method for resolving enantiomers. humanjournals.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. researchgate.net The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. nih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel has proven effective for resolving a variety of chiral compounds. nih.gov

ParameterTypical Conditions for Purity AnalysisTypical Conditions for Chiral Resolution
Stationary Phase C18 (Reversed-Phase)Polysaccharide-based (e.g., Chiralpak®)
Mobile Phase Acetonitrile/Water or Methanol/Water gradientsn-Hexane/Alcohol mixtures or polar organic solvents
Detection UV-Vis at a specific wavelengthUV-Vis, Circular Dichroism (CD)
Flow Rate 0.5 - 1.5 mL/min0.4 - 1.0 mL/min
Temperature Ambient to 40 °C25 - 35 °C

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the gold standard for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound research, GC is primarily used to identify and quantify volatile byproducts from its synthesis or degradation, as well as to analyze residual starting materials.

The methodology involves injecting a vaporized sample into a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase (typically an inert gas like helium or nitrogen) and the stationary phase coated on the column walls. The elution time, or retention time, is characteristic of a particular compound under a given set of conditions.

Headspace GC-MS is a particularly powerful technique for analyzing volatile organic compounds (VOCs) present in a sample matrix. nih.gov This involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC-MS system. This technique is highly sensitive and can be used to detect trace amounts of volatile impurities. For instance, a method for identifying residual VOCs in polymers involves incubating the sample at elevated temperatures before GC/MS analysis. nih.gov

Common volatile products that could be analyzed in this compound research include residual hexylamine (B90201), methanol, or other solvents used in the synthesis.

ParameterTypical GC Conditions
Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless or Headspace
Temperature Program Ramped from a low to a high temperature
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID)

Size-Exclusion Chromatography (SEC) for Polymer Characterization

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a vital technique for characterizing polymers derived from this compound, such as polyurethanes. specificpolymers.comlcms.cz SEC separates molecules based on their hydrodynamic volume in solution. tulane.edu Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and elute later.

This technique is used to determine key polymer properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. nih.gov

A typical SEC system consists of a pump, an injector, a series of columns packed with porous particles, and one or more detectors. tulane.edu Refractive index (RI) detectors are commonly used, and they are often coupled with other detectors like multi-angle light scattering (MALS) and viscometers to obtain absolute molecular weights and information about the polymer's conformation and branching. tulane.edunih.gov The choice of solvent (eluent) is crucial and depends on the solubility of the polymer being analyzed; common solvents include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). specificpolymers.com

ParameterDescription
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw) An average that gives greater weight to heavier polymer chains.
Dispersity (Đ) A measure of the non-uniformity of molecular weights in a polymer (Mw/Mn).

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for the identification of functional groups within a molecule. nih.gov When applied to this compound, FTIR can confirm the presence of key structural features and monitor the progress of reactions, such as polymerization.

The principle of FTIR involves irradiating a sample with infrared radiation and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of the chemical bonds within the molecule.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C=O (carbonyl) group of the carbamate, and the C-O bonds. libretexts.org The positions and intensities of these bands can provide valuable information about the molecule's structure and bonding environment. For example, the N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹, while the C=O stretching vibration is observed in the range of 1680-1750 cm⁻¹. libretexts.orgresearchgate.net

In the context of polymerization, FTIR can be used to track the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the carbamate or urethane (B1682113) linkages, confirming the reaction's progression.

Functional GroupTypical Wavenumber Range (cm⁻¹)
N-H Stretch3300 - 3500
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (carbamate)1680 - 1750
N-H Bend1550 - 1650
C-O Stretch1000 - 1300

Thermal Analysis Techniques (DSC) for Material Properties of Derived Polymers

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. advanced-emc.comkohan.com.tw It is a crucial tool for characterizing the thermal properties of polymers derived from this compound. netzsch.com

DSC can be used to determine a variety of important material properties, including the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the enthalpy of transitions. advanced-emc.comnih.gov The glass transition temperature is a key characteristic of amorphous polymers, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. netzsch.com For semi-crystalline polymers, DSC can reveal the melting and crystallization behavior.

The data obtained from DSC analysis is presented as a thermogram, which plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, are represented by valleys. The glass transition appears as a step change in the baseline of the thermogram. kohan.com.tw This information is vital for understanding the processing conditions and end-use performance of polymeric materials.

Thermal PropertyDescription
Glass Transition Temperature (Tg) The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state.
Melting Temperature (Tm) The temperature at which a crystalline polymer melts.
Crystallization Temperature (Tc) The temperature at which a polymer crystallizes upon cooling from the melt.
Enthalpy of Fusion (ΔHf) The amount of heat absorbed by a polymer during melting.

X-ray Diffraction for Solid-State Structural Determination

The technique is based on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice. uci.edu When a beam of monochromatic X-rays is directed at a crystal, the X-rays are diffracted in specific directions, creating a unique diffraction pattern of spots of varying intensity. libretexts.org

By analyzing the positions and intensities of these diffracted spots, it is possible to construct a three-dimensional electron density map of the crystal, from which the positions of the individual atoms can be determined. libretexts.org This detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the material. mdpi.com

In cases where suitable single crystals cannot be obtained, powder XRD can be used to obtain information about the crystal structure and phase purity of a polycrystalline sample. rsc.org

ParameterInformation Obtained from Single-Crystal XRD
Unit Cell Dimensions The dimensions and angles of the basic repeating unit of the crystal lattice.
Space Group The symmetry of the crystal structure.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds.
Intermolecular Interactions Information on hydrogen bonding, van der Waals forces, and other non-covalent interactions.

Computational and Theoretical Chemistry Studies of Methyl N Hexylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic energy and wavefunction of the molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like Methyl N-hexylcarbamate. DFT calculations focus on the electron density to determine the ground-state properties of a system, providing a balance between accuracy and computational cost. nih.gov For carbamates, DFT is employed to optimize the molecular geometry, calculate electronic energies, and derive properties such as dipole moments, molecular orbital energies, and electrostatic potential maps. dntb.gov.uasemanticscholar.org

Studies on related carbamate (B1207046) compounds demonstrate that DFT can elucidate key electronic features. For instance, the distribution of electron density, particularly around the carbamate linkage (N-COO-), is crucial for understanding its chemical reactivity and stability. inlibrary.uz The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important quantum chemical parameters. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. inlibrary.uz

Calculations on similar molecules reveal the charge distribution across the carbamate group, highlighting the partial positive charge on the carbonyl carbon and the partial negative charge on the oxygen and nitrogen atoms. This charge distribution governs the molecule's interaction with other species and its susceptibility to nucleophilic or electrophilic attack. mdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is used to predict sites for intermolecular interactions. mdpi.com

Table 1: Representative Electronic Properties of Carbamates Calculated by DFT Note: This table is illustrative, based on typical values for similar carbamates, as specific DFT data for this compound is not readily available in the cited literature.

PropertyTypical Calculated ValueSignificance
HOMO Energy-7.0 to -9.0 eVIndicates electron-donating ability
LUMO Energy+1.0 to +3.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap8.0 to 12.0 eVRelates to chemical stability and reactivity
Dipole Moment2.0 to 3.0 DMeasures molecular polarity

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with reasonable accuracy. nih.gov The prediction is achieved by calculating the magnetic shielding tensor for each nucleus within the molecule's calculated electronic structure. nih.gov

Table 2: Comparison of Theoretical vs. Experimental Approaches for NMR Chemical Shift Prediction

MethodTypical Accuracy (¹H MAE)AdvantagesDisadvantages
DFT Calculations0.2–0.4 ppmProvides insight into electronic structureComputationally intensive, sensitive to functional/basis set
HOSE Codes0.2–0.3 ppmFast, based on empirical substructure correlationLess accurate for novel structures
Machine Learning (GNNs)<0.10 - 0.28 ppmHigh accuracy, very fast predictionsRequires large, high-quality training datasets

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their interactions with other molecules.

Molecular dynamics (MD) simulations can model the non-biological interactions of this compound with itself or with solvent molecules. researchgate.net These simulations use classical mechanics and a force field—a set of parameters describing the potential energy of the system—to calculate the forces between atoms and predict their motion over time. researchgate.net

For this compound, MD simulations can be used to understand its behavior in the liquid state, predicting properties like density and viscosity. researchgate.net Furthermore, these simulations can reveal how molecules arrange themselves and interact through non-covalent forces such as van der Waals forces and hydrogen bonding (where the N-H group acts as a donor and the carbonyl oxygen as an acceptor). researchgate.netresearchgate.net Such studies are crucial for understanding the physical properties of the substance and its miscibility with other compounds. For example, simulations can calculate interaction parameters, like the Flory-Huggins parameter, to predict the miscibility of the carbamate with polymers or other materials. supsi.ch

Computational methods, particularly DFT, are used to simulate the dynamics of chemical reactions involving carbamates. mdpi.com These simulations can map out the entire reaction pathway for the formation or decomposition of this compound, identifying transition states, intermediate species, and calculating activation energies. nih.gov

For example, a computational study on the palladium-catalyzed formation of a carbamate detailed the multi-step reaction mechanism, including oxidative addition, ligand exchange, and reductive elimination steps. mdpi.comnih.gov The energy profile of the reaction was calculated, showing which steps are energetically favorable and which constitute the rate-determining step. nih.gov This information is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve reaction yield and efficiency. researchgate.net

Conformational Analysis and Rotational Barriers

The carbamate group in this compound has a partial double bond character in its C-N bond due to resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation leads to the existence of conformational isomers, typically referred to as syn and anti (or E/Z) rotamers. nih.gov

Computational chemistry is a key tool for studying the energetics of this rotational process. The potential energy surface (PES) for rotation around the C-N bond can be calculated by performing a series of geometry optimizations at fixed values of the relevant dihedral angle. nih.govmdpi.com From the PES, the energy difference between the stable conformers and the height of the rotational energy barrier can be determined. mdpi.com

For typical N-alkylcarbamates, the rotational barrier around the C(carbonyl)-N bond is approximately 16 kcal/mol. nih.gov This relatively high barrier means that, at room temperature, the interconversion between rotamers can be slow enough to be observed on the NMR timescale, leading to the appearance of separate signals for each conformer. mdpi.com DFT calculations have been shown to reproduce experimental rotational barriers with good accuracy. mdpi.com The height of this barrier is sensitive to the electronic and steric properties of the substituents on the nitrogen and oxygen atoms. nih.govnih.gov

Table 3: Calculated Rotational Barriers for Representative Carbamates

Carbamate TypeTypical Rotational Barrier (kcal/mol)Reference
N-alkylcarbamate (general)~16 nih.gov
N-phenylcarbamate12.5 nih.gov
N-(2-pyrimidyl)carbamates<9 nih.gov
N-benzhydrylformamide20-23 mdpi.com

Energetic Landscape of Carbamate Conformations

The core of the carbamate functional group, >N−C(=O)−O−, possesses a pseudo-double bond character in its C–N bond due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. nih.govacs.org This restricted rotation gives rise to distinct planar conformational isomers, typically referred to as syn and anti (or E/Z). acs.org Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of these conformations. nih.gov

For simple carbamates, the anti (or trans) conformation, where the larger substituents on the nitrogen and oxygen are positioned on opposite sides of the C-N bond, is often energetically favored for steric and electrostatic reasons. acs.org However, the energy difference between the syn and anti rotamers can be small, and in some cases, the cis (syn) configuration can be energetically stable. nih.gov The rotational barrier, which is the energy required to interconvert between these conformers, is a key feature of the energetic landscape. For typical N-alkyl carbamates, this barrier is in the range of 15-16 kcal/mol. nd.eduresearchgate.net

DFT calculations on model carbamates reveal that the transition state for this rotation involves a perpendicular arrangement of the nitrogen lone pair relative to the carbonyl π-system, which disrupts the resonance stabilization and raises the energy. researchgate.net The presence of different conformers can often be detected experimentally, for instance, by the appearance of a shoulder on the carbonyl stretching peak in infrared spectra, suggesting at least two different environments for the carbonyl group. nih.gov

Table 1: Generalized Energetic Properties of N-Alkyl Carbamate Conformations (Based on Analogous Systems)
PropertyTypical Value / DescriptionComputational Method Often Used
Most Stable ConformerGenerally the anti (trans) isomerDFT, Ab initio
Energy Difference (anti vs. syn)Often small, can be close to 0 kcal/molDFT (e.g., B3LYP/6-311+G**)
C–N Rotational Barrier (ΔG‡)~15-16 kcal/molDynamic NMR, DFT Calculations
Transition State GeometryTwisted C-N bond, disrupting N-CO conjugationDFT Transition State Search

Influence of Substituents on Conformational Preferences

The specific substituents attached to the nitrogen and ester oxygen atoms—in this case, a hexyl group and a methyl group, respectively—play a crucial role in defining the precise energetic landscape of this compound. The influence of these groups is twofold: steric and electronic.

Steric Effects: The size of the N-alkyl group can influence the competition between different reaction pathways and conformations. mdpi.com The hexyl group, while unbranched, is larger than a methyl group and its steric bulk will disfavor the syn conformation where it would be in closer proximity to the carbonyl oxygen. This steric hindrance generally leads to a preference for the anti rotamer. nd.edu

Electronic Effects: Both the N-hexyl and O-methyl groups are alkyl groups, which are electron-donating in nature. Studies on related systems, such as N-aryl carbamates, have shown that the electronic nature of the substituent on the nitrogen atom significantly affects the barrier to C–N rotation. nd.edu Electron-donating groups tend to increase the electron density on the nitrogen, enhancing its donation into the carbonyl group. This strengthens the partial double bond character of the C–N bond and consequently increases the rotational barrier (ΔG‡). nd.edu Conversely, electron-withdrawing groups decrease this barrier by reducing the C-N bond's double bond character. nd.edund.edu Therefore, the electron-donating hexyl group in this compound is expected to contribute to a rotational barrier consistent with typical N-alkyl carbamates.

Table 2: Predicted Influence of Substituents in this compound on Conformational Properties
SubstituentPositionEffect TypePredicted Influence
Hexyl (-C6H13)Nitrogen (N)StericFavors the anti conformation over the syn conformation.
Hexyl (-C6H13)Nitrogen (N)Electronic (Donating)Strengthens C-N bond resonance, contributing to a higher rotational barrier.
Methyl (-CH3)Oxygen (O)Electronic (Donating)Modulates the overall electron distribution of the carbamate group.

Structure-Reactivity Relationships (Non-biological Contexts)

The chemical reactivity of this compound is dictated by the electronic and steric properties of its carbamate functional group. Computational studies provide quantitative descriptors that help rationalize its behavior in chemical reactions. nih.gov

The carbamate moiety is generally characterized by good chemical stability, which allows it to be used as a robust protecting group for amines in organic synthesis. nih.gov Its reactivity centers on the electrophilic carbonyl carbon and the nucleophilic nitrogen and oxygen atoms. DFT calculations can quantify this reactivity through various descriptors. nih.gov

Key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Electrophilicity Index (ω): This global descriptor quantifies the ability of a molecule to accept electrons. The carbonyl carbon of the carbamate is the primary electrophilic site.

Hirshfeld Charges: These calculations reveal the partial positive charge on the carbonyl carbon, confirming its susceptibility to nucleophilic attack, and the partial negative charges on the oxygen and nitrogen atoms. nih.gov

In synthetic organic chemistry, the carbamate group can participate in reactions such as transcarbamation . This process involves the transfer of the carbamoyl (B1232498) group (R₂NCO-) from one alcohol to another. For example, N-alkyl carbamates can be synthesized via a three-component coupling of a primary amine, CO₂, and an alkyl halide, often promoted by a base like cesium carbonate. nih.gov The formation of a carbamate anion is a key mechanistic step. google.com Furthermore, carbamates can undergo cleavage under specific conditions, such as with trimethylsilyl (B98337) iodide (TMSI), to regenerate the amine via the formal extrusion of CO₂, demonstrating a controlled form of reactivity. nih.gov The reversible reaction of amines with CO₂ to form carbamates can also be used to temporarily reduce the amine's nucleophilicity in competing reactions. mdpi.com

Table 3: Key Reactivity Features and Descriptors for this compound
Feature / DescriptorDescription and Implication
Electrophilic CenterThe carbonyl carbon (C=O) carries a partial positive charge, making it a target for nucleophiles.
Nucleophilic CentersThe nitrogen and carbonyl oxygen atoms possess lone pairs and partial negative charges.
HOMO-LUMO GapIndicates chemical stability. Carbamates generally have a significant gap, reflecting their use as stable protecting groups. nih.gov
Reactivity in SynthesisCan undergo transcarbamation, cleavage to regenerate the parent amine, and serve as a stable intermediate in multi-step synthesis. nih.govnih.gov
Chemical StabilityGenerally stable towards acids, bases, and hydrogenation, making it a useful functional group in organic synthesis. nih.gov

Applications in Materials Science and Advanced Organic Synthesis Excluding Clinical/safety

Methyl N-hexylcarbamate as a Monomer or Functionalizing Agent in Polymer Chemistry

In the field of polymer chemistry, the utility of this compound is primarily associated with its role as a functionalizing agent and as a model compound for reactions that introduce the carbamate (B1207046) group into polymer structures. While not a direct monomer for common polymerization pathways due to its monofunctional nature, its chemistry is integral to creating and modifying polymers.

Ring-opening polymerization (ROP) is a method of chain-growth polymerization that involves the opening of a cyclic monomer to form a linear polymer. This technique is a powerful tool for creating polymers with controlled architectures and functionalities, such as polyesters, polyamides, and polycarbonates nih.govrsc.org.

Direct participation of linear carbamates like this compound as a monomer in ROP is not feasible, as the mechanism requires a strained ring structure to provide the thermodynamic driving force for polymerization. However, the synthesis of polyurethanes, which are polymers containing carbamate (urethane) linkages in their backbone, can be achieved through the ROP of cyclic carbamate monomers. For instance, studies on the coordinative ring-opening polymerization of terpene-based cyclic carbamates have demonstrated a phosgene- and isocyanate-free route to polyurethanes nih.gov. In such research, the N-H bond of the carbamate is essential for the proton transfer that facilitates the ring-opening of the subsequent monomer nih.gov. While this compound is not the monomer, its fundamental chemistry helps inform the behavior of the carbamate group during these polymerization processes. Similarly, radical ring-opening polymerization (rROP) of cyclic N-substituted thiocarbamates introduces a cleavable bond into the polymer backbone, a strategy used to promote degradation digitellinc.com.

Step-growth polymerization involves the reaction between bi-functional or multi-functional monomers, where dimers, trimers, and oligomers are formed sequentially, eventually leading to long polymer chains wikipedia.org. The most prominent class of polymers with carbamate linkages, polyurethanes, are synthesized via a step-growth mechanism libretexts.orgopenstax.org. The conventional synthesis route involves the reaction of a diisocyanate with a diol libretexts.org.

This compound, being a monofunctional molecule, cannot act as a monomer to build a polymer chain in this process. However, its chemistry is relevant in several contexts:

Model Compound Studies: It can be used as a model compound to study the reactivity and interaction of the carbamate group. For example, research has utilized this compound to investigate the coordination of the urethane (B1682113) carbonyl group and the acidification of the N-H group, which is crucial for understanding surface functionalization mechanisms on polyurethanes princeton.edu.

Chain Termination/Control: In principle, a monofunctional carbamate could react with an isocyanate group on a growing polymer chain, effectively capping the chain and controlling the final molecular weight.

Precursor to Monomers: The most significant role of carbamate chemistry in step-growth polymerization is the use of related dicarbamates as precursors to diisocyanates. By heating a dicarbamate, two molecules of alcohol are eliminated to generate a diisocyanate, which can then be used as a monomer in step-growth polymerization with a diol. This represents an important phosgene-free route to polyurethane production nih.gov.

This compound and similar N-alkyl carbamates are valuable for synthesizing functional polymers through post-polymerization modification. A key method is transcarbamoylation , where a hydroxyl-functional polymer is heated with a lower alkyl carbamate, such as this compound. This reaction introduces carbamate functional groups onto the polymer backbone by exchanging the alcohol portion of the carbamate with the polymer's hydroxyl groups google.com. This process allows for the conversion of commodity polymers with hydroxyl groups into value-added materials with carbamate functionalities, which can alter properties like adhesion and reactivity.

Furthermore, the principles of carbamate chemistry are central to creating sequence-defined polymers. Using amino alcohol building blocks, polymers with precisely controlled sequences of N-substituted and non-substituted urethane linkages can be synthesized on a solid support acs.org. This precise control over the monomer sequence allows for the fine-tuning of material properties and the encoding of information at a molecular level nih.govacs.org. In this context, the N-hexyl group of this compound represents a specific side-chain functionality that can be incorporated to tailor the polymer's physical and chemical properties.

The design of complex polymeric architectures (CPAs), such as star polymers, hyperbranched polymers, and polymer brushes, relies on the use of multi-functional initiators or monomers nih.gov. While this compound itself is not a building block for these structures, the chemical transformations associated with it can be applied to create the necessary precursors.

For example, a core molecule containing multiple hydroxyl groups (a polyol) could be functionalized using transcarbamoylation or reaction with an isocyanate. The resulting multi-carbamate-functionalized molecule could then be converted into a multi-isocyanate initiator. This multi-functional molecule can initiate the polymerization of other monomers from multiple sites, leading to the formation of a star-shaped or branched polymer. Recent advances have focused on using highly efficient vehicles, such as trichloroacetyl isocyanate, to introduce initiation sites into diverse precursors, enabling the synthesis of CPAs with ultra-high chain density rsc.org. The underlying principle of using isocyanate reactivity, for which carbamates are precursors, is central to these advanced synthetic strategies.

Role as an Intermediate in Fine Chemical Synthesis

Beyond polymer science, this compound is a key intermediate in the synthesis of other high-value organic compounds, most notably isocyanates.

The thermal decomposition (or cleavage) of N-alkyl carbamates to produce isocyanates and alcohols is a well-established and industrially significant reaction. This process represents a promising alternative to the conventional method of isocyanate production, which uses the highly toxic and hazardous chemical, phosgene (B1210022) semanticscholar.orgmdpi.com.

The reaction for this compound is as follows:

CH₃OC(O)NH(CH₂)₅CH₃ ⇌ CH₃OH + O=C=N(CH₂)₅CH₃ (this compound) ⇌ (Methanol + Hexyl isocyanate)

This reaction is reversible and endothermic, requiring high temperatures, typically in the range of 150°C to 400°C, to proceed in the forward direction nih.govmdpi.com. The process is often carried out in the gas phase and can be facilitated by various catalysts nih.govresearchgate.net. To maximize the yield of the desired isocyanate, the alcohol by-product (methanol) is continuously removed from the reaction mixture to shift the equilibrium to the right.

However, the high temperatures can also lead to undesired side reactions. The newly formed isocyanate can react with the starting carbamate, with itself to form dimers or trimers, or with any trace amounts of water to produce an amine (hexylamine), which in turn reacts with more isocyanate to form a urea nih.gov.

Table 1: Kinetic Parameters for Thermal Decomposition of Related O-Methyl-N-Alkyl Carbamates This interactive table provides data from a study on the thermal decomposition of similar carbamates, illustrating the energy requirements for the process.

Compound Activation Energy (kJ/mol) Pre-exponential Factor (s⁻¹)
O-methyl-N-benzyl Carbamate 58.8 5.99 x 10⁵
O-methyl-N-butyl Carbamate 52.0 1.25 x 10⁴
O-methyl-N-cyclohexyl Carbamate 55.4 2.15 x 10⁴

(Data sourced from a computational modeling study of carbamate thermolysis semanticscholar.org)

The data show that the activation energies for the decomposition of various O-methyl-N-alkyl carbamates are in a relatively narrow range, suggesting that this compound would undergo a similar decomposition process to yield hexyl isocyanate, a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, and polyurethanes.

Building Block for Polyurethanes

This compound can be considered a precursor in non-phosgene routes for the synthesis of polyurethanes. Traditionally, polyurethanes are produced through the reaction of isocyanates with polyols. The primary industrial method for producing isocyanates involves the use of the highly toxic chemical phosgene. Research has focused on developing safer, phosgene-free alternatives, one of which involves the thermal decomposition (cracking) of carbamates to yield the desired isocyanate and an alcohol.

Table 1: Potential Role of this compound in Polyurethane Synthesis

StepProcessReactant(s)Intermediate/ProductSignificance
1Carbamate FormationHexylamine (B90201), Dimethyl CarbonateThis compoundFormation of a stable isocyanate precursor.
2Thermal CrackingThis compoundHexyl Isocyanate + Methanol (B129727)Phosgene-free route to isocyanate monomer. utwente.nl
3PolymerizationHexyl Isocyanate, PolyolPolyurethaneFormation of the final polymer material. acs.org

Utilization in Combinatorial Chemistry as Linkers

In the field of combinatorial chemistry, where large libraries of compounds are synthesized for screening, solid-phase synthesis is a cornerstone technique. nih.gov This method involves attaching a starting material to an insoluble polymer support (resin) via a linker molecule. A series of reactions are performed on the attached substrate, and finally, the desired product is cleaved from the support.

The carbamate functional group is utilized in the design of such linkers. slideshare.net A carbamate linker can be used to anchor a molecule, often through an amine or alcohol functional group, to the solid support. The stability of the carbamate bond can be tuned by modifying its structure, allowing it to withstand various reaction conditions while enabling cleavage under specific, controlled circumstances (e.g., acidic conditions) to release the final product. slideshare.netajrconline.org

While specific data on this compound as a linker is not detailed, its structure represents a simple N-alkyl carbamate. In a hypothetical scenario, a linker containing a hexylcarbamate moiety could be designed. The hexyl group would influence the linker's properties, such as its lipophilicity, which in turn affects swelling of the polymer support in different organic solvents. The choice of the N-alkyl and O-alkyl groups on the carbamate linker is crucial for controlling the cleavage conditions, with different groups conferring varying degrees of acid or base lability. imperial.ac.uk

Advanced Synthetic Reagent Applications (e.g., Peptide Bond Surrogates in chemical synthesis)

In medicinal chemistry and peptide science, modifying the peptide backbone is a common strategy to enhance biological properties. Natural peptides are often susceptible to degradation by proteases and may have poor membrane permeability. Replacing the native amide (peptide) bond with a more stable surrogate can overcome these limitations. N-methylation of the peptide backbone is one such modification known to increase proteolytic stability and membrane permeability. nih.gov

The carbamate linkage serves as a viable surrogate for the amide bond in peptidomimetics. Its structure is related to the amide but generally exhibits greater stability against enzymatic cleavage. By incorporating a carbamate group into a peptide sequence, researchers can create analogues with improved pharmacokinetic profiles.

In this application, the N-hexyl group of this compound would provide a significant increase in lipophilicity to the molecule. If a hexylcarbamate unit were incorporated into a peptide analogue, this long alkyl chain would enhance its ability to interact with lipid bilayers, potentially improving cell membrane permeability. The design of such peptidomimetics involves the strategic replacement of specific amide bonds with carbamate linkages to balance stability, conformation, and biological activity.

Catalysis Development Utilizing Carbamate Structures

The carbamate functional group plays a significant role in coordination chemistry and catalysis, primarily through the formation of metal-carbamato complexes. nih.gov These complexes are formed when a carbamate anion, R₂NCO₂⁻, coordinates to a metal center, typically through its oxygen atoms. nih.gov Such ligands can be generated by the reaction of a secondary amine with carbon dioxide, often in the presence of a metal precursor.

A compound like this compound can be seen as a derivative of the hexylcarbamate ligand. This ligand can be incorporated into a metal complex, where it influences the catalyst's electronic and steric environment. The nature of the alkyl groups (e.g., the hexyl group) on the carbamate ligand can modulate the solubility, stability, and reactivity of the resulting metal catalyst. researchgate.net These metal-carbamato complexes have been investigated as catalysts or catalyst precursors in various organic transformations, including polymerization reactions. researchgate.net

Furthermore, the field of dynamic covalent chemistry has explored carbamate exchange catalysis for reprocessing cross-linked polyurethane materials. In these systems, catalysts like dibutyltin dilaurate (DBTDL) facilitate the dynamic exchange of carbamate bonds at elevated temperatures, allowing thermoset polymers to be reprocessed. umn.edu The fundamental reactivity of the carbamate group is central to these catalytic processes. The structure of the specific carbamate, including its N-alkyl and O-alkyl substituents, would affect the equilibrium and kinetics of such exchange reactions.

Table 2: Properties of Carbamato Ligands in Catalysis

PropertyDescriptionInfluence of N-Hexyl Group
Coordination ModeTypically coordinates to metal centers via oxygen atoms (O-donor ligand). nih.govDoes not directly alter coordination but affects overall complex properties.
Steric HindranceThe size of the groups on the nitrogen atom can control access to the metal center.The hexyl group provides moderate steric bulk, influencing substrate approach.
SolubilityThe ligand's alkyl groups determine the solubility of the metal complex in organic solvents.Enhances solubility in nonpolar organic solvents.
Electronic EffectsAlkyl groups are electron-donating, which can affect the electron density at the metal center.Acts as an electron-donating group, modulating the catalyst's electronic nature. researchgate.net

Applications in Chiral Recognition and Separation

Chiral recognition is the process by which a chiral selector molecule or system interacts differently with the two enantiomers of a chiral compound, enabling their separation or differentiation. Carbamate derivatives are extensively used in the construction of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). Polysaccharides, such as cellulose (B213188) and amylose, derivatized with various aryl carbamates are among the most powerful and widely used CSPs for enantiomeric separations.

The mechanism of chiral recognition on these CSPs involves a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric effects. The carbamate moiety is crucial as it provides sites for hydrogen bonding (both as a donor, N-H, and acceptor, C=O) and strong dipole moments that contribute to the enantioselective interactions.

While this compound itself is not chiral, the N-hexylcarbamate functional group could be incorporated as a substituent onto a chiral backbone (like cellulose) to create a chiral selector. The size and nature of the alkyl group (in this case, hexyl) would play a critical role in the chiral recognition process. It would define the shape and size of the "chiral pockets" or cavities on the CSP where the analyte binds, providing the necessary steric environment for discrimination between enantiomers. nih.gov The lipophilic hexyl chain would also contribute to hydrophobic interactions with the analyte. Therefore, the specific structure of the carbamate substituent is a key variable that is systematically altered to optimize the separation of different classes of chiral molecules.

Environmental Chemistry and Degradation Pathways of Carbamates

Chemical Degradation Studies of Carbamates in Environmental Matrices

The chemical breakdown of carbamates in environmental settings like soil and water is primarily driven by hydrolysis and photolysis. nih.govnih.gov These processes transform the parent compounds into various metabolites. upm.edu.my

Hydrolysis is a key pathway for the degradation of carbamates in soil and water. upm.edu.my The stability of the carbamate (B1207046) linkage toward hydrolysis varies significantly depending on the compound's structure and environmental conditions such as pH. zacharyhhouston.comresearchgate.net Generally, the carbamate bond shows stability in a pH range of 2-12. zacharyhhouston.com However, alkaline conditions can promote hydrolysis. nih.govresearchgate.net

The structure of the carbamate itself is a major determinant of its hydrolytic stability. researchgate.netnih.gov N-monosubstituted and N,N-disubstituted alcohol carbamates are generally chemically stable against hydrolysis. nih.gov In contrast, N-monosubstituted phenol (B47542) carbamates are typically the most susceptible to chemical hydrolysis. nih.govacs.org

The mechanism of hydrolysis is also influenced by the substitution on the nitrogen atom. upm.edu.mynih.gov Base-catalyzed hydrolysis of monosubstituted carbamates often proceeds through an E1cB elimination mechanism, forming an isocyanate intermediate. researchgate.netnih.gov Disubstituted carbamates, on the other hand, hydrolyze through a different mechanism involving a carbonate anion intermediate. nih.gov In both cases, the final products are the parent alcohol or phenol and carbamic acid, which subsequently decomposes into the corresponding amine and carbon dioxide. nih.gov

Research on several N-methyl carbamate pesticides demonstrates the influence of the molecular structure on degradation rates. For instance, the rate of decay is influenced by the electronic nature of the compound. nih.gov A study measuring the hydrolysis half-lives at pH 9 and 18°C found that carbaryl, with a more electron-poor aromatic ring, hydrolyzed the fastest, while carbofuran, with a more electron-rich ring, was the most stable. nih.gov

Carbamate PesticideHydrolysis Half-life (hours) at pH 9 and 18°C
Carbaryl19.3
Propoxur38.5
Carbofuran57.8

Data sourced from a study on the aquatic fate of N-methyl carbamate pesticides. nih.gov

Photodegradation, through direct or indirect photolysis, is another significant abiotic route for the breakdown of carbamates in the environment. nih.gov This process involves the absorption of light, which can lead to the cleavage of chemical bonds. The photodecomposition of the carbamate pesticide carbofuran, for example, follows first-order reaction kinetics. dss.go.th The initial step in its photolysis is the cleavage of the carbamate group, which forms carbamic acid and 2,3-dihydro-2,2-dimethylbenzofuran-7-ol. dss.go.th The carbamic acid readily decomposes into carbon dioxide and methylamine (B109427). dss.go.th

Similarly, studies on the insecticide pirimicarb (B1678450) show that it decomposes readily when irradiated with light (λ > 280 nm). nih.gov The primary degradation pathway is photooxidation, which leads to products such as N-formylpirimicarb and N-desmethylpirimicarb, where the carbamate moiety remains intact. nih.gov In some cases, photolysis can lead to the complete breakdown of the molecule, a process known as photomineralization. nih.gov

The efficiency of photodegradation can be enhanced by the presence of photocatalysts. Studies have shown that the photocatalytic degradation of the carbamate methomyl (B1676398) is significantly faster in the presence of titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV irradiation compared to photolysis alone. mdpi.com

Abiotic Transformation Pathways and Products

Abiotic transformation refers to the chemical degradation of compounds in the environment outside of living organisms. core.ac.uk For carbamates, the primary abiotic pathways are hydrolysis and photolysis, which lead to a range of transformation products. nih.gov

The hydrolysis of carbamates typically breaks the ester linkage, yielding the corresponding alcohol or phenol, an amine, and carbon dioxide. nih.govnih.gov For N-methyl carbamates like Methyl N-hexylcarbamate, this process would be expected to release hexanol, methylamine, and carbon dioxide.

Photolytic degradation can result in a more diverse array of products. Depending on the specific carbamate and the environmental conditions, products can arise from:

Cleavage of the carbamate bond : As seen with carbofuran, this yields a phenol derivative and carbamic acid (which decomposes to an amine and CO₂). dss.go.th

Photooxidation : This can lead to the modification of the amine group, as observed in the formation of N-formylpirimicarb from pirimicarb. nih.gov

Rearrangement reactions : Some carbamates can undergo a photo-Fries rearrangement. uc.pt

PathwayExample CompoundMajor Transformation Products
Alkaline HydrolysisCarbaryl1-Naphthol, Methylamine, Carbon Dioxide nih.gov
PhotolysisCarbofuranCarbofuran phenol, Methylamine, Carbon Dioxide dss.go.th
PhotooxidationPirimicarbN-formylpirimicarb, N-desmethylpirimicarb nih.gov

Research on Sustainable Carbamate Processes to Minimize Environmental Impact

Efforts to minimize the environmental impact of carbamates extend to their synthesis. Traditional manufacturing processes often involve highly toxic materials such as isocyanates and phosgene (B1210022). researchgate.net Modern research focuses on "green" chemistry principles to develop more sustainable and environmentally benign synthetic routes. researchgate.netrsc.org

A key area of this research is the utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock. researchgate.netnih.gov This approach not only helps to reduce greenhouse gas emissions but also provides a safer alternative to conventional methods. researchgate.netrsc.org Several sustainable strategies have been developed:

Catalytic synthesis from CO₂ : Researchers have developed methods for the direct synthesis of carbamates from amines, CO₂, and other reagents like silicate (B1173343) esters. acs.org Inexpensive and non-toxic catalysts, such as potassium carbonate (K₂CO₃), have been shown to be effective for this transformation. acs.org

Regenerable reagents : The use of regenerative metal alkoxide reactants, such as tin or titanium alkoxides and alkoxysilanes, presents an environmentally friendly pathway for producing organic carbamates from CO₂. rsc.org

Continuous-flow processes : Continuous manufacturing methods offer a safer and more efficient alternative to traditional batch processing. nih.gov A continuous-flow synthesis of carbamates from amines, alkyl halides, and CO₂ has been developed, which significantly reduces reaction times and avoids the need for extensive purification. nih.govacs.org These mild reaction conditions make the process less energy-intensive and more environmentally friendly. acs.org

Sustainable Method/CatalystKey Advantages
Potassium Carbonate (K₂CO₃) CatalysisUses CO₂; employs a common, inexpensive, and non-toxic catalyst. acs.org
Regenerable Metal AlkoxidesEnvironmentally benign synthesis from CO₂; reagent can be regenerated. rsc.org
Continuous-Flow SynthesisFaster, safer process; mild reaction conditions; uses CO₂ directly. nih.govacs.org

Future Research Directions in Methyl N Hexylcarbamate Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of carbamates is undergoing a paradigm shift, moving away from traditional methods that rely on hazardous reagents like phosgene (B1210022) and its derivatives. chemistryviews.orgnih.gov The future of Methyl N-hexylcarbamate synthesis lies in the development of catalytic systems that are not only efficient but also environmentally benign. A primary focus is the utilization of carbon dioxide (CO2) as a renewable C1 building block, which is an attractive alternative to phosgene due to its non-toxic, non-corrosive, and non-flammable nature. nih.gov

Key areas of research in this domain include:

Heterogeneous and Recyclable Catalysts: Significant progress has been made in creating catalysts that can be easily recovered and reused, reducing waste and cost. For instance, a polymer-supported base, 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene (PS-DBU), has been successfully used for the three-component coupling of CO2, amines, and alkyl halides under mild conditions (1 atm of CO2, room temperature). chemistryviews.org This system allows for the production of various carbamates with moderate to good yields and the catalyst can be reused multiple times. chemistryviews.org Other research has explored graphene oxide-based zinc composites and metal complex-containing zeolite frameworks as effective heterogeneous catalysts. nih.gov

Metal-Based Catalytic Systems: Various metal-based catalysts are being investigated to improve efficiency and selectivity. Nickel-based systems, particularly when combined with nitrogen-based bidentate ligands like phenanthrolines, have shown high activity for urethane (B1682113) synthesis from CO2, amines, and alcohols. nih.gov Similarly, a recent methodology for transforming Boc-protected amines into carbamates utilizes tert-butoxide lithium (t-BuOLi) as a sole base, completely obviating the need for metal catalysts and hazardous reagents. rsc.org

Continuous Flow Synthesis: The application of continuous flow methods significantly decreases the reaction time typically required for CO2-based carbamate (B1207046) synthesis. nih.gov This approach allows for straightforward and precise introduction of gases like CO2 and offers enhanced control over reaction conditions, leading to faster and more efficient production. nih.gov

Table 1: Comparison of Synthetic Methodologies for Carbamates

MethodReagentsCatalyst/Promoter ExamplesAdvantagesDisadvantages
Traditional MethodsPhosgene derivatives, Isocyanates, ChloroformatesOften not requiredWell-established, high yieldsUse of highly toxic and hazardous reagents chemistryviews.orgnih.gov
Sustainable CO2-Based SynthesisCO2, Amines, Alkyl Halides/AlcoholsPolymer-supported bases (PS-DBU) chemistryviews.org, Zinc-based composites nih.gov, Nickel complexes nih.govUtilizes renewable feedstock (CO2), environmentally benign, milder reaction conditions chemistryviews.orgnih.govOften requires higher pressures/temperatures or specialized catalysts chemistryviews.org
Metal-Free SynthesisBoc-protected amines, Alcoholstert-butoxide lithium (t-BuOLi) rsc.orgAvoids metal catalysts and toxic reagents, aligns with green chemistry principles rsc.orgSubstrate scope may be more limited than other methods

Advanced Computational Design of Carbamate-Containing Materials

Computational chemistry is becoming an indispensable tool for designing new materials based on carbamate structures. By simulating molecular behavior, researchers can predict the properties of yet-to-be-synthesized materials, saving significant time and resources. This is particularly relevant for creating functional, sequence-defined polymers where the carbamate group forms the backbone. nih.govacs.orgchemrxiv.org

Future research in this area will likely focus on:

Understanding Conformational Landscapes: Techniques like Density Functional Theory (DFT), combined with spectroscopic methods such as infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR), are used to elucidate the conformational preferences of carbamate monomers. nih.govacs.orgchemrxiv.org Studies have shown that, compared to amino acid building blocks, carbamate backbones are more rigid, which is thought to be due to extended delocalization of π-electrons. chemrxiv.org A thorough understanding of this conformational landscape is the foundation for designing polymers with controlled folding and self-assembly behaviors. nih.gov

De Novo Design of Functional Polymers: The precise control over monomer sequences in polycarbamates allows for the fine-tuning of material properties. nih.gov Computational models can help design oligocarbamates for specific functions, such as data storage materials, security taggants, or molecular transporters. nih.govchemrxiv.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: For carbamates designed to interact with biological systems, such as enzyme inhibitors, QM/MM modeling provides critical insights. These models can elucidate reaction mechanisms at an atomic level, as demonstrated in studies of fatty acid amide hydrolase (FAAH) inactivation by carbamate inhibitors. rsc.org Such understanding is crucial for designing new inhibitors with improved selectivity and potency. rsc.org

Table 2: Computational Methods in Carbamate Material Design

Computational MethodApplicationKey Insights Provided
Density Functional Theory (DFT)Investigating the conformational landscape of carbamate monomers nih.govacs.orgOptimized geometries, vibrational frequencies, electronic structure, relative stability of cis/trans isomers chemrxiv.org
Molecular Dynamics (MD) SimulationsSimulating the behavior of carbamate-containing polymers and their interaction with other moleculesFolding pathways, self-assembly mechanisms, stability of complexes mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions involving carbamate inhibitors rsc.orgReaction pathways, transition states, activation energies, role of specific amino acid residues rsc.org
Alchemical Free Energy CalculationsComputing the relative binding affinities of carbamate-based ligands to biological targets acs.orgPredicting ligand potency and guiding the optimization of drug candidates acs.org

Exploration of Supramolecular Interactions Involving Carbamate Moieties

The carbamate moiety is rich in functional groups capable of participating in a variety of non-covalent interactions, including hydrogen bonds and halogen bonds. nih.govnih.gov These interactions are highly directional and play a crucial role in determining the solid-state structure and, consequently, the physical properties of materials. Understanding and controlling these supramolecular interactions is a key frontier in crystal engineering and the design of advanced materials.

Future research will delve deeper into:

Competitive Intermolecular Interactions: The carbamate group contains multiple potential hydrogen bond donors (N-H) and acceptors (C=O). Research investigating N-[(3-pyridinylamino) thioxomethyl] carbamates has shown how competition between different acceptor sites (Npyr > C=S > C=O) for hydrogen and halogen bonds directs the assembly of molecules in co-crystals. nih.govnih.gov Molecular electrostatic potential (MEP) surfaces are used to predict the most likely binding sites, though other factors like molecular flexibility are also important. nih.gov

Crystal Engineering: By strategically modifying the chemical structure of carbamate-containing molecules, researchers can control the dominant intermolecular interactions and guide the formation of specific supramolecular architectures. This allows for the rational design of crystalline materials with desired properties, such as specific packing arrangements, porosity, or stability.

Functional Supramolecular Systems: The goal is to move beyond simply understanding crystal structures to creating functional systems. This could involve designing carbamate-based gels, liquid crystals, or sensors where the material's function is a direct result of its controlled supramolecular assembly.

Table 3: Supramolecular Interactions in Carbamate Chemistry

Interaction TypeParticipating Groups on Carbamate MoietySignificance
Hydrogen BondingN-H group (donor), C=O group (acceptor)Primary interaction directing the assembly of many carbamate crystal structures, often forming dimers or layered patterns nih.gov
Halogen BondingC=O group (acceptor) with an external halogen bond donor (e.g., fluoroiodobenzenes)Can compete with or replace hydrogen bonds, offering an alternative tool for controlling crystal packing nih.govnih.gov
π-π StackingAromatic rings attached to the carbamate coreContributes to the stabilization of crystal structures, particularly in aromatic carbamates.

Integration of Artificial Intelligence and Machine Learning in Carbamate Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize carbamate research, from the discovery of new molecules to the optimization of synthetic processes. researchgate.netijsetpub.com By analyzing vast datasets, AI can identify patterns and make predictions that are beyond human intuition, significantly accelerating the design-make-test-analyze cycle. nih.gov

Key applications and future directions include:

Accelerated Discovery of Bioactive Molecules: AI algorithms can screen massive virtual libraries of compounds to identify potential new drugs, insecticides, or herbicides containing the carbamate functional group. researchgate.netnih.gov For example, generative AI models coupled with structure-based design have been used to discover novel inhibitors for specific biological targets. researchgate.net Machine learning models can predict structure-activity relationships, toxicity, and other crucial properties, prioritizing the most promising candidates for synthesis and testing. nih.gov

Optimization of Synthetic Routes: AI is being developed to assist in retrosynthetic analysis, predicting the most efficient and sustainable pathways to synthesize a target carbamate molecule. ijsetpub.com These tools can suggest optimal reaction conditions, catalysts, and reagents, drawing from extensive reaction databases. ijsetpub.com

Predictive Modeling of Material Properties: Machine learning models can be trained to predict the physical and chemical properties of carbamate-containing polymers and materials based on their chemical structure. nih.gov This allows for the rapid virtual screening of new materials for specific applications, guiding experimental efforts toward the most promising candidates. nih.gov The use of Graph Neural Networks (GNNs), which represent molecules as graphs, is particularly effective for analyzing and predicting how molecular structures will behave. nih.gov

Table 4: Applications of AI/ML in Carbamate Research

AI/ML ApplicationDescriptionPotential Impact on Carbamate Research
High-Throughput Virtual ScreeningUsing ML algorithms to rapidly screen large compound databases to identify molecules with a high potential to be active against a biological target. nih.govFaster identification of new carbamate-based drugs and agrochemicals. mit.edu
Generative ModelsDeep learning models (e.g., GANs) that can generate novel molecular structures with desired properties. nih.govDe novo design of carbamates with optimized efficacy, selectivity, and safety profiles. researchgate.net
Retrosynthesis PredictionAI tools that propose synthetic pathways for a target molecule by working backward from the product. ijsetpub.comMore efficient, cost-effective, and sustainable synthesis of complex carbamates like this compound.
Property PredictionTraining models to predict physicochemical properties, biological activity, and toxicity (ADMET) from molecular structure. nih.govEarly-stage filtering of unpromising candidates, reducing late-stage failures in drug and material development.

Q & A

Q. What are the established synthetic routes for Methyl N-hexylcarbamate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via carbamate formation between methyl isocyanate and hexylamine. A method cited in Organic Syntheses involves reacting primary alcohols with the inner salt of triethylammonium hydroxide, yielding urethanes like this compound under controlled pH and temperature . Key factors include solvent choice (e.g., anhydrous conditions to avoid hydrolysis), stoichiometric ratios, and reaction time. Characterization via 1^1H/13^13C NMR and IR spectroscopy is critical to confirm the absence of unreacted isocyanate or amine byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR can confirm the methyl (-OCH3_3) and hexyl (-CH2_2-) moieties, while 13^13C NMR identifies carbamate carbonyl resonance (~155 ppm).
  • IR Spectroscopy : Stretching vibrations for N-H (~3350 cm1^{-1}) and C=O (~1700 cm1^{-1}) are diagnostic.
  • HPLC/MS : Reversed-phase HPLC with mass spectrometry detects impurities and verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 174) .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies should assess hydrolysis susceptibility under varying pH, temperature, and humidity. For example, carbamates degrade faster in acidic or alkaline conditions, forming methylamine and hexanol. Accelerated stability testing (40°C/75% RH) over 4–6 weeks, monitored via HPLC, provides degradation kinetics .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Impurities like residual hexylamine or methyl isocyanate require sensitive detection. Gas chromatography (GC) with derivatization (e.g., using trifluoroacetic anhydride) enhances volatility for low-concentration analytes. Alternatively, LC-MS/MS with multiple reaction monitoring (MRM) improves selectivity and limits of detection (LOD < 0.1 ppm) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often stem from inconsistent solvent polarity or temperature control. A systematic approach involves:

  • Measuring solubility in solvents (e.g., DMSO, ethanol, water) using gravimetric or UV-Vis methods.
  • Applying Hansen solubility parameters to predict miscibility .
  • Validating results against computational models (e.g., COSMO-RS) .

Q. What strategies optimize the reaction yield of this compound in solvent-free or green chemistry conditions?

Microwave-assisted synthesis reduces reaction time and improves energy efficiency. Catalytic methods, such as using immobilized lipases, enable solvent-free carbamation at mild temperatures (40–60°C). Process optimization via design of experiments (DoE) identifies critical parameters (e.g., catalyst loading, molar ratios) .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Density functional theory (DFT) calculates electrophilicity indices for the carbamate carbonyl, predicting nucleophilic attack sites. Molecular dynamics (MD) simulations model interactions with enzymes or metal catalysts, guiding experimental design . Note: Direct computational studies on this compound are limited; extrapolation from analogous carbamates is advised.

Q. What methodologies assess the environmental or biological toxicity of this compound?

  • Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC50_{50}) and algal growth inhibition assays.
  • In vitro cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to measure IC50_{50} values.
  • Metabolite identification : LC-HRMS tracks degradation products in simulated environmental conditions .

Q. How do structural modifications to the hexyl chain alter the physicochemical properties of this compound?

Branching or fluorination of the hexyl group increases hydrophobicity (logP) and thermal stability. Comparative studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify melting points and decomposition temperatures .

Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

  • Recrystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate mixtures).
  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane).
  • Membrane Separation : Nanofiltration membranes selectively separate carbamates based on molecular weight cutoffs (MWCO) .

Methodological Notes

  • Data Reproducibility : Document experimental conditions (e.g., humidity, stirring rate) in electronic lab notebooks (ELNs) to mitigate variability .
  • Ethical Compliance : Adhere to ICH and EU regulations for non-technical documentation of hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.